![molecular formula C18H19N3O2S B1341115 1-{[2-(噻吩-2-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-4-羧酸 CAS No. 904817-36-3](/img/structure/B1341115.png)

1-{[2-(噻吩-2-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

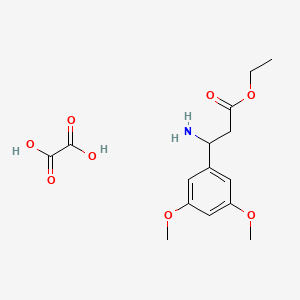

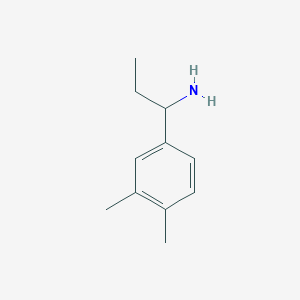

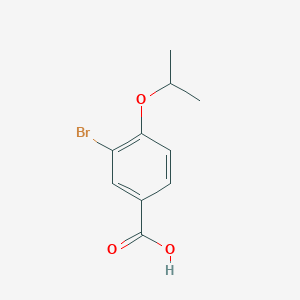

The compound 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid is a multifunctional molecule that incorporates several heterocyclic frameworks such as imidazo[1,2-a]pyridine, thiophene, and piperidine. These heterocycles are known for their diverse biological activities and their presence in a variety of pharmacologically active compounds. The imidazo[1,2-a]pyridine moiety, in particular, is a common structural motif in compounds with potential antitubercular activity, as seen in the synthesis of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides with promising results against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through oxidative coupling reactions. For instance, imidazo[1,2-a]pyridine-3-carboxylates can be prepared from 2-aminopyridines and β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst . The amount of catalyst is crucial for directing the course of the reaction. Similarly, the synthesis of the thiophene moiety can be accomplished through reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, leading to the formation of fully substituted thiophenes .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a planar imidazo[1,2-a]pyridine core, which is a common feature that facilitates π-π stacking interactions, potentially contributing to its biological activity. The thiophene ring adds to the electron-rich nature of the compound, which may influence its reactivity and interaction with biological targets. The piperidine ring introduces a flexible aliphatic chain that could impact the overall conformation and pharmacokinetic properties of the molecule.

Chemical Reactions Analysis

The imidazo[1,2-a]pyridine core is reactive and can participate in various chemical transformations. For example, it can undergo rearrangements with triethylamine to yield different heterocyclic structures such as indoles, depending on the substituents present on the molecule . The thiophene moiety can also engage in electrophilic aromatic substitution reactions due to its electron-rich nature, which could be utilized in further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of multiple heteroatoms and the potential for hydrogen bonding. The imidazo[1,2-a]pyridine and thiophene rings contribute to the compound's aromaticity, which could affect its solubility and stability. The piperidine moiety may impart basic properties to the molecule, influencing its solubility in acidic or basic environments. The compound's reactivity in chemical reactions, such as its potential as a corrosion inhibitor for mild steel in acidic medium, could be inferred from related compounds like 1-(2-pyridyl)-2-thiourea and 2-(imidazol-2-yl)-pyridine, which show high inhibition efficiencies .

科学研究应用

抗癌活性

库马尔等人(2013 年)的一项研究详细介绍了哌嗪-2,6-二酮衍生物的有效合成,利用噻吩-2-基甲胺和其他胺类,在与 1H-吲哚-2-羧酸进一步缩合后,得到的化合物对多种癌细胞系表现出良好的抗癌活性,例如乳腺癌(T47D)、肺癌(NCI H-522)、结肠癌(HCT-15)、卵巢癌(PA-1)和肝癌(HepG-2),浓度为 10 μM。这项研究证明了该化合物在生成针对各种癌症的潜在治疗剂方面的效用 (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013)。

合成方法

利夫希茨、奥斯塔普丘克和布雷尔(2015 年)开发了一种制备(2-氨基吡啶-4-基)甲醇的新方法,这是一种广泛使用的药效团,证明了该化合物在合成具有咪唑并[1,2-a]吡啶片段的生物活性分子中的重要性,这些片段具有各种类型的生物活性。他们的工作重点介绍了一种合成这些关键中间体的创新方法,展示了此类化合物在药物化学中的更广泛用途 (Lifshits, A., Ostapchuk, P. N., & Brel, V. K., 2015)。

Aurora 激酶抑制

罗伯特·亨利、詹姆斯(2006 年)对 Aurora 激酶抑制剂的研究包括与所讨论化合物相关的化合物,显示出通过抑制 Aurora A 来治疗癌症的潜在效用。这项研究强调了此类化合物在开发靶向癌症疗法中的重要性 (罗伯特·亨利、詹姆斯, 2006)。

放射药学中的混合配体概念

蒙德维勒等人(2004 年)引入了一个新的 [2 + 1] 混合配体概念,基于 [99(m)Tc(OH2)3(CO)3]+,用于标记生物活性分子,利用咪唑和吡啶衍生物。这种创新方法提供了一种为核医学中的诊断和治疗应用创建放射性标记化合物的途径,突出了咪唑并[1,2-a]吡啶衍生物在放射药学中的多功能性 (Mundwiler, S., Kündig, M., Ortner, K., & Alberto, R., 2004)。

作用机制

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific target and the nature of the interaction .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the characteristics of its targets .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would likely depend on its targets and the nature of its interactions with these targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives

属性

IUPAC Name |

1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPBUQZTSBEIBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thiophen-2-YL-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)

![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)